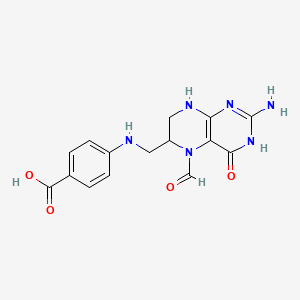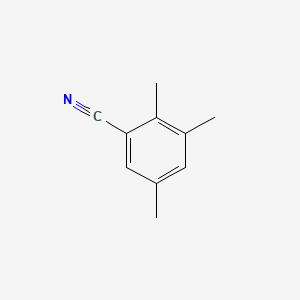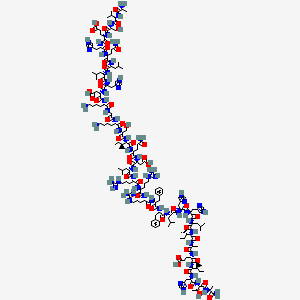![molecular formula C13H17N3 B571643 2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile CAS No. 1353254-17-7](/img/structure/B571643.png)
2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 . It is categorized under amines, aromatics, and miscellaneous compounds . This compound is also known to be an impurity of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor in the class of oral antidiabetic drugs .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzonitrile group attached to a 3-aminopiperidine group via a methylene bridge . The presence of the nitrogen in the piperidine ring and the nitrile group contributes to the compound’s reactivity and its interactions with biological targets.Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 215.29 . It is recommended to be stored at 2-8°C in a refrigerator . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.作用机制
Target of Action
The primary target of 2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in stimulating insulin secretion in response to meals.
Mode of Action
The compound interacts with DPP-4, inhibiting its activity . This inhibition results in increased levels of incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to meals and stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the compound prolongs the action of these hormones, leading to more effective glucose control .
Result of Action
The result of the compound’s action is improved blood glucose control. By inhibiting DPP-4 and enhancing the action of incretin hormones, it promotes insulin secretion and reduces glucagon release, leading to lower blood glucose levels .
实验室实验的优点和局限性
2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also stable and has a high solubility in water, making it suitable for a variety of biochemical and physiological experiments. However, it has some limitations. It is toxic and should be handled with care. It is also sensitive to light and should be stored in a dark place.
未来方向
There are several potential future directions for the use of 2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile in scientific research. It could be used in the development of new drugs and therapies, as well as in the development of new diagnostic tests. It could also be used to study the mechanism of action of various enzymes, receptors, and proteins. Additionally, it could be used to study the biochemical and physiological effects of various drugs and compounds. Finally, it could be used to develop new synthetic chemistry techniques and methods.
合成方法
2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is synthesized by a two-step reaction. The first step involves the reaction of 4-aminopiperidine-1-carboxylic acid and methyl benzoate in the presence of an acid catalyst. The second step involves the condensation of the reaction product with ethyl chloroformate in the presence of pyridine as a base. The reaction yields this compound as a white powder.
科学研究应用
2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is widely used in scientific research, particularly in biochemical and physiological studies. It is used as a substrate in enzyme assays, as an inhibitor of enzymes and receptors, and as a ligand for proteins. It is also used in synthetic chemistry as a building block for various organic compounds.
属性
IUPAC Name |
2-[(3-aminopiperidin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-8-11-4-1-2-5-12(11)9-16-7-3-6-13(15)10-16/h1-2,4-5,13H,3,6-7,9-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPGXWIAFSBUSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B571563.png)

![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)




![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)

![3,6,7-Metheno-1H-pyrazolo[4,3-c]pyridazine,octahydro-(9CI)](/img/no-structure.png)


